molecular formula C12H18O2 B8746100 4-Butyl-1,2-dimethoxybenzene CAS No. 59056-76-7

4-Butyl-1,2-dimethoxybenzene

Cat. No. B8746100
CAS RN: 59056-76-7
M. Wt: 194.27 g/mol
InChI Key: VJPNFMCNTKHVTR-UHFFFAOYSA-N
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Patent
US05214034

Procedure details

A mixture of 5.64 g (29 mM) of 4-n-butylveratrole, 18.54 g (309 mM) of acetic acid and 55.62 g (323 mM) of 47% hydrobromic acid was heated under reflux for 4 hours with stirring. The reaction mixture was cooled to the room temperature and added with 50 ml of eater. The separated oil was extracted with ether. The ether solution was successively washed with 50 ml of water, 75 g of 5% aqueous sodium thiosulfate solution, and further twice with each 50 ml of water. The resulting solution was dried with anhydrous sodium sulfate, distilled off ether, and vacuum distilled to obtain 3.89 g (23 mM) of n-butylcatechol as light yellow liquid having a boiling point of 125° C./3 mmHg.
Quantity
5.64 g
Type
reactant
Reaction Step One
Quantity
55.62 g
Type
reactant
Reaction Step One
Quantity
18.54 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[CH:6]=[C:7]([O:13]C)[C:8](OC)=[CH:9][CH:10]=1)[CH2:2][CH2:3][CH3:4].Br.C(O)(=[O:18])C>>[CH2:1]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([OH:13])[C:6]=1[OH:18])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
5.64 g
Type
reactant
Smiles
C(CCC)C=1C=C(C(=CC1)OC)OC
Name
Quantity
55.62 g
Type
reactant
Smiles
Br
Name
Quantity
18.54 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
added with 50 ml of eater
EXTRACTION
Type
EXTRACTION
Details
The separated oil was extracted with ether
WASH
Type
WASH
Details
The ether solution was successively washed with 50 ml of water, 75 g of 5% aqueous sodium thiosulfate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting solution was dried with anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled off ether, and vacuum
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C1=C(C(O)=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: MASS 3.89 g
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.